Physicochemical Properties of 2-(Carbamoylamino)benzoic Acid: A Comprehensive Guide for Drug Development Professionals
Physicochemical Properties of 2-(Carbamoylamino)benzoic Acid: A Comprehensive Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 2-(carbamoylamino)benzoic acid (also known as 2-ureidobenzoic acid). As a molecule possessing both a carboxylic acid and a urea functional group, its characteristics are of significant interest in medicinal chemistry and drug development for their influence on formulation, pharmacokinetics, and analytical method development. This document synthesizes available data on its structural and chemical identity, solubility, acidity, and lipophilicity. Furthermore, it presents standardized experimental protocols for the determination of key parameters, offering a foundational resource for researchers and scientists.
Chemical Identity and Structural Characteristics
2-(Carbamoylamino)benzoic acid is an organic compound featuring a benzoic acid core substituted at the ortho-position with a ureido group. This unique combination of functional groups dictates its chemical behavior and physical properties.
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IUPAC Name: 2-(carbamoylamino)benzoic acid[1]
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Synonyms: 2-Ureidobenzoic acid, o-Ureidobenzoic acid, 2-[(Aminocarbonyl)amino]benzoic acid[1][2]
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CAS Number: 610-68-4[1]
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Molecular Formula: C₈H₈N₂O₃[1]
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Molecular Weight: 180.16 g/mol [1]
The presence of both a hydrogen bond donor (the urea NH and carboxyl OH) and acceptor (the urea C=O and carboxyl C=O and OH) sites suggests a high potential for intermolecular interactions, influencing properties like melting point and solubility in polar solvents.
Figure 1: Chemical structure of 2-(carbamoylamino)benzoic acid.
Core Physicochemical Properties
The following section details the key physicochemical parameters of 2-(carbamoylamino)benzoic acid. These values are critical for predicting the compound's behavior in both in vitro and in vivo systems.
Data Summary
For rapid reference, the quantitative properties are summarized in the table below. It is important to note that many publicly available data points for this specific molecule are computationally predicted rather than experimentally determined.
| Property | Value | Data Type | Source |
| Molecular Weight | 180.16 g/mol | Computed | PubChem[1] |
| XLogP3 | 1.3 | Computed | PubChem[1] |
| Hydrogen Bond Donors | 3 | Computed | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | Computed | PubChem[1] |
| Polar Surface Area | 92.4 Ų | Computed | PubChem[1] |
| Rotatable Bond Count | 2 | Computed | PubChem[1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. 2-(Carbamoylamino)benzoic acid, containing both a polar urea group and an ionizable carboxylic acid, is expected to exhibit pH-dependent aqueous solubility and higher solubility in polar organic solvents.
Based on the properties of its parent molecule, benzoic acid, which is poorly soluble in cold water (3.44 g/L at 25 °C) but soluble in organic solvents like ethanol, it can be inferred that 2-(carbamoylamino)benzoic acid will follow a similar trend.[3] The urea group enhances polarity, which may slightly increase aqueous solubility compared to benzoic acid, particularly at neutral pH.
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Aqueous Solubility: Expected to be low in acidic pH (where the carboxylic acid is protonated and neutral) and significantly higher in neutral to basic pH (where the carboxylate anion is formed).
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Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.
Acidity and pKa
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for this molecule. It governs the extent of ionization at a given pH, which in turn dictates solubility, membrane permeability, and interactions with biological targets. The primary acidic center is the carboxylic acid proton.
Figure 2: pH-dependent ionization of 2-(carbamoylamino)benzoic acid.
Lipophilicity (LogP)
The partition coefficient (LogP) measures the differential solubility of a compound in a biphasic system of a lipid (e.g., octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. The computationally derived XLogP3 value for 2-(carbamoylamino)benzoic acid is 1.3[1].
An XLogP3 of 1.3 suggests that the compound is moderately lipophilic. This value represents a balance between the lipophilic benzene ring and the hydrophilic urea and carboxylic acid groups. This balance is often desirable in drug candidates, as it allows for sufficient aqueous solubility for formulation while retaining the ability to permeate biological membranes.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines methodologies for determining two key properties: solubility and pKa.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, a self-validating system as equilibrium is approached from both undersaturated and supersaturated states.
Objective: To determine the equilibrium solubility of 2-(carbamoylamino)benzoic acid in a specified buffer system (e.g., pH 7.4 phosphate-buffered saline).
Methodology:
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Preparation: Prepare a series of vials containing the buffer solution.
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Addition of Compound: Add an excess amount of solid 2-(carbamoylamino)benzoic acid to each vial, ensuring a solid reservoir remains at the end of the experiment. This is critical for establishing equilibrium.
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Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature.
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Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with mobile phase to prevent precipitation.
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Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection[6]. Construct a calibration curve using standards of known concentration to ensure accurate quantification.
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Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Figure 3: Workflow for shake-flask solubility determination.
Protocol: pKa Determination by Potentiometric Titration
This method is highly reliable for compounds with adequate solubility and provides a direct measure of the pKa.
Objective: To determine the pKa of the carboxylic acid group of 2-(carbamoylamino)benzoic acid.
Methodology:
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Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water/methanol) is often used. The ionic strength should be kept constant with a background electrolyte like KCl.
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using a calibrated burette.
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Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). More sophisticated analyses involve plotting the first or second derivative of the titration curve to precisely locate the equivalence point.
Conclusion
The physicochemical properties of 2-(carbamoylamino)benzoic acid define its potential as a building block in drug discovery and its behavior as a potential therapeutic agent. Its character is dominated by the interplay between a moderately lipophilic aromatic core and two polar functional groups: an ionizable carboxylic acid and a hydrogen-bonding urea. The predicted moderate lipophilicity (XLogP3 = 1.3) and pH-dependent solubility governed by a pKa around 4.2 are the most critical parameters for drug development professionals. Understanding and experimentally verifying these properties using standardized protocols are fundamental steps in the rational design of formulations and the prediction of pharmacokinetic outcomes.
References
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ChemBK. (2024). 2-carbamoylbenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311473, 2-(carbamoylamino)benzoic Acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-ureidobenzoic acid. Retrieved from [Link]
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Williams, R. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]
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